molecular formula C18H11BrCl2N4O4S B11547376 (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No. B11547376
M. Wt: 530.2 g/mol
InChI Key: DWWXBSYDDNISCB-CZQMKQKNSA-N
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Description

The compound “(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the condensation of a thiosemicarbazide with an aldehyde or ketone. For this specific compound, the synthesis might involve the following steps:

    Condensation Reaction: The reaction between 3-bromo-4-methoxybenzaldehyde and thiosemicarbazide to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 2,4-dichloro-5-nitrobenzaldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of thiazolidinones are explored for their potential as therapeutic agents.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for thiazolidinones often involves interaction with specific enzymes or receptors in biological systems. The molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one
  • (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-methylbenzylidene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.

properties

Molecular Formula

C18H11BrCl2N4O4S

Molecular Weight

530.2 g/mol

IUPAC Name

(2E,5E)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(2,4-dichloro-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11BrCl2N4O4S/c1-29-15-3-2-9(4-11(15)19)8-22-24-18-23-17(26)16(30-18)6-10-5-14(25(27)28)13(21)7-12(10)20/h2-8H,1H3,(H,23,24,26)/b16-6+,22-8+

InChI Key

DWWXBSYDDNISCB-CZQMKQKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2)Br

Origin of Product

United States

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